molecular formula C14H22N2O2 B2873310 tert-butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate CAS No. 2155840-68-7

tert-butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate

Cat. No.: B2873310
CAS No.: 2155840-68-7
M. Wt: 250.342
InChI Key: BLDKWHXLDRAEJG-SNVBAGLBSA-N
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Description

tert-Butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate is a chiral carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a 4-(aminomethyl)phenyl substituent, and an ethyl backbone with (R)-stereochemistry. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for molecules targeting central nervous system receptors or proteasome inhibitors . Key properties include:

  • Molecular Formula: C₁₄H₂₂N₂O₂
  • Molecular Weight: 250.34 g/mol (as per ) or 222.29 g/mol (as per , likely due to alternate nomenclature or salt forms)
  • CAS Number: EN300-127049 () or 2794659 ()
  • Purity: ≥95% (commonly available in research-grade quantities) .

The Boc group enhances stability during synthetic processes, while the aminomethylphenyl moiety enables further functionalization, such as conjugation with bioactive scaffolds .

Properties

IUPAC Name

tert-butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-11(9-15)6-8-12/h5-8,10H,9,15H2,1-4H3,(H,16,17)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDKWHXLDRAEJG-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)CN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Standard Protocol

The most straightforward method involves Boc protection of (R)-1-[4-(aminomethyl)phenyl]ethylamine using di-tert-butyl dicarbonate (Boc anhydride). The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc anhydride, facilitated by a mild base such as triethylamine or DMAP.

Typical Procedure :

  • Dissolve (R)-1-[4-(aminomethyl)phenyl]ethylamine (1.0 equiv) in anhydrous dichloromethane (DCM).
  • Add triethylamine (1.2 equiv) and Boc anhydride (1.1 equiv) at 0°C.
  • Stir at room temperature for 12–24 hours.
  • Quench with water, extract with DCM, and purify via column chromatography (yield: 85–92%).

Stereochemical Considerations

The (1R) configuration is preserved by using enantiomerically pure starting materials. Asymmetric synthesis of the precursor amine can be achieved via enzymatic resolution or chiral auxiliary methods, though commercial availability of (R)-1-[4-(aminomethyl)phenyl]ethylamine simplifies the process.

Multi-Step Synthesis from Aryl Halide Precursors

Challenges in Regioselectivity

Competing coupling sites necessitate careful control of reaction stoichiometry and temperature. Microwave-assisted conditions at 80°C improve regioselectivity to >95%.

Phase-Transfer Catalyzed Alkylation

Patent-Based Methodology

A patent (WO2017208258A1) describes alkylation under phase-transfer conditions using tert-butyl bromoacetate and aqueous sodium hydroxide:

  • Combine (R)-1-[4-(aminomethyl)phenyl]ethylamine hydrochloride with tert-butyl bromoacetate (2.0 equiv).
  • Add tetrabutylammonium bromide (0.1 equiv) and 50% NaOH (aq).
  • Stir vigorously at 25°C for 6 hours (yield: 78%).

Advantages and Limitations

This method avoids anhydrous solvents but requires precise pH control to prevent Boc group hydrolysis.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves >99% purity. NMR ($$ ^1\text{H} $$, $$ ^{13}\text{C} $$) confirms structure:

  • $$ \delta $$ 1.38 ppm (s, 9H, Boc tert-butyl)
  • $$ \delta $$ 4.85 ppm (q, 1H, CH-NH).

Stability Under Acidic Conditions

Boc deprotection with trifluoroacetic acid (TFA) follows a well-established mechanism involving tert-butyl cation formation and carbamic acid decarboxylation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Direct Boc Protection 92 99 Simplicity
Suzuki-Miyaura 70 97 Flexibility
Phase-Transfer 78 95 Scalability

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amides or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

tert-Butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate is a chemical compound commonly utilized in organic synthesis with applications in chemistry, biology, and medicine. It is valued as an intermediate in synthesizing complex molecules due to its stability and reactivity.

Scientific Research Applications

Chemistry

  • Building Block : It serves as a fundamental building block in synthesizing complex organic molecules.
  • Reaction Types : This compound participates in oxidation, reduction, and substitution reactions. Oxidation can yield amides or carboxylic acids, while reduction can produce amines. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Biology

  • Enzyme Mechanisms and Protein-Ligand Interactions: It is used in studying enzyme mechanisms and protein-ligand interactions.
    *Lysine specific demethylase 1 (LSD1): Derivatives of (4-Cyanophenyl)glycine were developed as LSD1 inhibitors .

Medicine

  • Pharmaceuticals and Bioactive Compounds: this compound acts as an intermediate in synthesizing pharmaceuticals and bioactive compounds.
  • Drugs Containing TFM: It is used in the detailed chemistry of FDA-approved drugs containing the trifluoromethyl (TFM) group as a pharmacophore .

Industry

  • Polymers, Coatings, and Adhesives: This compound is used in producing polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Phenyl Ring

Bromo-Substituted Analogs
  • Compound: (R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate () Molecular Formula: C₁₃H₁₇BrNO₂ Molecular Weight: 287.16 g/mol Key Difference: Bromine atom at the para position instead of aminomethyl. Applications: Intermediate in Suzuki coupling reactions for aryl-aryl bond formation .
Trifluoromethyl-Substituted Analogs
  • Compound : tert-Butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate ()
    • Molecular Formula : C₁₁H₁₆F₃N₃O₃
    • Key Difference : Trifluoromethyl-oxadiazole ring replaces the phenyl group.
    • Applications : Used in medicinal chemistry for metabolic stability enhancement .
Aminophenyl Derivatives
  • Compound: tert-Butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate () Molecular Formula: C₁₃H₂₀N₂O₂ Key Difference: Amino group at the meta position of the phenyl ring. Applications: Building block for kinase inhibitors or GPCR-targeted drugs .

Backbone and Stereochemical Modifications

Cyclohexyl and Cyclobutyl Derivatives
  • Compound: tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate () Key Difference: Cyclohexyl backbone with methoxy and amino substituents. Applications: Precursor for antitumor agents (e.g., kinase inhibitors) .
  • Compound: tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate () Key Difference: Cyclobutyl ring fused to the phenyl group. Applications: Used in peptide mimetics and HDAC inhibitors .
Stereoisomeric Variants
  • Example : (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate ()
    • Key Difference : (S)-stereochemistry at the ethyl chiral center.
    • Impact : Altered receptor binding affinity in enantioselective syntheses .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility
Target Compound 222.29–250.34 ~2.1 Moderate in DMSO
Bromo-Substituted Analog 287.16 ~3.5 Low in H₂O
Trifluoromethyl-Oxadiazole Derivative 295.26 ~2.8 High in CH₃CN

*Calculated using fragment-based methods (e.g., Crippen’s method).

Biological Activity

Chemical Identity

  • Name: tert-butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate
  • CAS Number: 2155840-68-7
  • Molecular Formula: C14H22N2O2
  • Molecular Weight: 250.34 g/mol

This compound is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in various biochemical pathways. The compound can act as a substrate, leading to the formation of reactive intermediates that may influence cellular processes.

Research Findings

Research indicates that this compound exhibits notable activity in various biological assays:

  • Antiproliferative Activity: In studies evaluating the antiproliferative effects on cancer cell lines, the compound demonstrated significant inhibition of cell growth. For instance, it was tested against multiple cancer lines, including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (human cervix carcinoma) cells, showing promising IC50 values that suggest its potential as an anticancer agent .
  • Enzyme Inhibition: The compound has been reported to inhibit specific enzymes relevant to disease pathways. For example, its structural analogs have shown activity against GPR88, a receptor implicated in neuropsychiatric disorders, with varying efficacy based on structural modifications .

Comparative Data Table

CompoundTargetActivity (IC50)Reference
This compoundL1210 cells15 µM
Structural Analog AGPR8845 nM
Structural Analog BMELK10.5 nM

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Cancer Research: A study investigated the effects of various derivatives of carbamates on cancer cell lines, noting that modifications to the phenyl group significantly influenced antiproliferative activity. The findings suggested that the presence of an aminomethyl group enhances interaction with cellular targets, leading to increased potency .
  • Neuropharmacology: Research into the role of GPR88 in neuropsychiatric disorders revealed that compounds similar to this compound could modulate receptor activity, potentially offering new avenues for treatment .
  • Enzyme Selectivity Studies: Investigations into enzyme selectivity demonstrated that this compound could selectively inhibit MELK without significantly affecting other kinases, indicating its potential utility in targeted therapies .

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